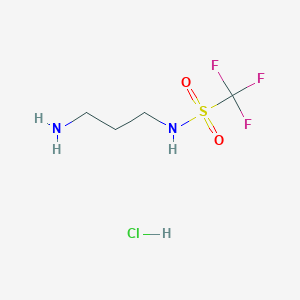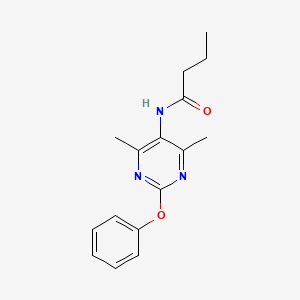
4-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine (CMPMA) is a synthetic compound that is widely used in scientific research. It is a pyrazolamine derivative and is structurally related to the widely studied compound, 4-chloro-N-methyl-3-phenyl-1H-pyrazole-5-amine (CMP). CMPMA is a useful research tool due to its unique properties and its ability to be used in a variety of scientific applications.
科学的研究の応用
4-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research. It has been used in the study of the effects of drugs on the central nervous system, as well as in the study of the effects of drugs on the cardiovascular system. 4-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine has also been used to study the effects of drugs on the immune system, as well as to study the effects of drugs on the endocrine system. In addition, 4-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine has been used in the study of the effects of drugs on the gastrointestinal system and in the study of the effects of drugs on the reproductive system.
作用機序
4-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine is thought to act as an agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and behavior. 4-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine is also thought to act as an antagonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. In addition, 4-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine is thought to act as an antagonist at the 5-HT3 receptor, which is involved in the regulation of nausea and vomiting.
Biochemical and Physiological Effects
4-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine has been shown to have a variety of biochemical and physiological effects. In animal studies, 4-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine has been shown to increase levels of dopamine and serotonin in the brain, as well as to increase levels of norepinephrine and epinephrine in the blood. In addition, 4-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine has been shown to have anxiolytic, antidepressant, and antinociceptive effects.
実験室実験の利点と制限
4-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. In addition, 4-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine is non-toxic and has a low potential for abuse. However, there are also some limitations to its use in lab experiments. 4-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine is not water-soluble, and it can be difficult to dissolve in organic solvents. In addition, 4-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine is relatively expensive, and its effects can be short-lived.
将来の方向性
There are several potential future directions for research on 4-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine. One potential direction is to further study its effects on the cardiovascular system. Another potential direction is to further study its effects on the immune system. In addition, further research could be done to better understand the mechanism of action of 4-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine and to determine its potential therapeutic applications. Finally, further research could be done to develop more efficient and cost-effective methods of synthesizing 4-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine.
合成法
4-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine is synthesized by the reaction of 4-chloro-N-methyl-3-phenyl-1H-pyrazole-5-amine (CMP) with 4-methoxybenzyl bromide in the presence of sodium hydroxide. The reaction is carried out in an aqueous solution and is heated to 80°C for 3 hours. The product is then purified by recrystallization in methanol. The yield of 4-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine is typically in the range of 80-90%.
特性
IUPAC Name |
4-(4-chlorophenyl)-2-(4-methoxyphenyl)-5-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c1-11-16(12-3-5-13(18)6-4-12)17(19)21(20-11)14-7-9-15(22-2)10-8-14/h3-10H,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQRPOYHJIYURA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=C(C=C2)Cl)N)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[6-(4-Chlorophenyl)sulfanylpyridazin-3-yl]-2-(2,4-dichlorophenyl)acetonitrile](/img/structure/B2854585.png)
![Ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2854586.png)
![1-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2854587.png)
![2-Chloro-1-[3-(difluoromethyl)-1-methylpyrazol-4-yl]ethanone](/img/structure/B2854588.png)
![(5-Bromo-2-chloro-6-methylpyridin-3-yl)-[(3S)-3-fluoropyrrolidin-1-yl]methanone](/img/structure/B2854589.png)

![1-Oxa-9-azaspiro[5.5]undec-3-ene hydrochloride](/img/structure/B2854593.png)



![(E)-4-(Dimethylamino)-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2854604.png)